molecular formula C17H22N2O3 B2944682 ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate CAS No. 852137-11-2

ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate

Cat. No.: B2944682
CAS No.: 852137-11-2
M. Wt: 302.374
InChI Key: FJCFORPMDZJQJY-UHFFFAOYSA-N
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Description

Ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .

Mechanism of Action

The mechanism of action of ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate is unique due to its specific substitution pattern on the indole ring and the presence of the carbamoyl and ester functional groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-17(21)8-7-16(20)18-11-13-5-6-15-14(10-13)9-12(2)19(15)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFORPMDZJQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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